
3-Nitrobenzonitrile
Overview
Description
3-Nitrobenzonitrile (CAS 619-24-9), also known as m-nitrobenzonitrile, is a nitro-substituted aromatic nitrile with the molecular formula C₇H₄N₂O₂ and a molecular weight of 148.12 g/mol. Its structure consists of a benzene ring with a nitro (-NO₂) group at the meta position relative to a cyano (-CN) group. Industrially, it is synthesized via nitration of benzonitrile derivatives, with large-scale production facilitated by specialized nitration reactors .
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. Notably, it has gained prominence in analytical chemistry as a matrix additive in mass spectrometry (e.g., Venturi easy ambient sonic-spray ionization, V-EASI-MS) and matrix-assisted ionization vacuum (MAIV) techniques, where it enhances sensitivity for peptides, proteins, and metalloids .
Preparation Methods
Diazotization-Coupling Reaction
The diazotization-coupling approach is a two-step process involving the formation of a diazonium salt followed by a coupling reaction. This method is particularly effective for introducing nitro groups at specific positions on aromatic rings.
Traditional Diazotization with HCl/NaNO₂
In this method, benzonitrile undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C). The reaction generates a diazonium salt, which subsequently couples with benzonitrile to form 3-nitrobenzonitrile . The chemical equations are:
2 + \text{HCl} \rightarrow \text{NaCl} + \text{HNO}2 \quad
2\text{N-Cl} + \text{PhCN} \rightarrow \text{this compound} + \text{NaCl} + \text{H}2\text{O} \quad
Key steps include:
-
Preparation of nitrous acid : Concentrated HCl and NaNO₂ react to form nitrous acid (HNO₂).
-
Diazonium salt formation : Benzonitrile reacts with HNO₂ at low temperatures to prevent decomposition.
-
Coupling reaction : The diazonium salt couples with another benzonitrile molecule, yielding this compound.
This method requires precise temperature control (60–80°C during heating) and yields approximately 70–80% after purification via recrystallization .
Alternative Diazonium Salt Synthesis Using tert-Butyl Nitrite
A modified approach uses tert-butyl nitrite and p-toluenesulfonic acid in ethyl acetate to generate diazonium salts from 2-amino-5-nitrobenzonitrile . The reaction proceeds at room temperature, producing a yellow precipitate of 2-cyano-4-nitrobenzenediazonium, which decomposes in ethanol to yield this compound. This method avoids extreme cooling and achieves comparable yields (85–90%) .
Direct Nitration Methods
Direct nitration introduces nitro groups onto benzonitrile using nitrating agents. Two variants exist: traditional nitration with mixed acids and modern nitration using nitronium salts.
Nitric Acid-Sulfuric Acid Mixture
The conventional method employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction occurs under acidic conditions at 60–80°C :
3\text{C} \equiv \text{N} + \text{HNO}3 \rightarrow \text{CH}3\text{C(NO}2\text{)CN} + \text{H}_2\text{O} \quad
Procedure :
-
Mixing : Benzonitrile and HNO₃ are combined in a 1:1.5 ratio, with slow addition to prevent overheating.
-
Heating : The mixture is heated to 60–80°C with continuous stirring for 2–4 hours.
-
Crystallization : Cooling the solution precipitates crude this compound, which is filtered and purified via recrystallization (ethanol/water) .
Yields range from 65–75%, but hydrolysis of the nitrile group is a risk due to the strong acidity .
Nitronium Salt Nitration
To circumvent hydrolysis, nitronium salts (e.g., NO₂BF₄) are used in inert solvents like tetramethylene sulfone . This method enables mono- and di-nitration without side reactions:
2\text{BF}4 \rightarrow \text{this compound} + \text{BF}_3 \quad
Conditions :
-
Mononitration : 20–60°C, 1.1–1.3 moles of NO₂BF₄ per mole of benzonitrile.
-
Dinitration : 60–125°C, additional 1.6–1.9 moles of NO₂BF₄ .
This approach achieves yields exceeding 90% and is ideal for sensitive substrates .
Cyanation of Nitro-Substituted Benzaldehyde
A novel method involves converting 3-nitrobenzaldehyde to this compound via iodine-mediated cyanation . The reaction uses aqueous ammonia and iodine in acetonitrile:
Steps :
-
Dissolution : 3-Nitrobenzaldehyde is dissolved in acetonitrile.
-
Reaction : Iodine and ammonia are added sequentially, triggering nucleophilic substitution.
-
Purification : Excess iodine is removed with sodium thiosulfate, followed by extraction and drying .
This method boasts a 99% yield under mild conditions (20°C, 40 minutes) .
Comparative Analysis of Preparation Methods
Method | Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Diazotization-Coupling | NaNO₂, HCl, Benzonitrile | 0–80°C | 70–80% | Position-specific nitration | Multi-step, sensitive conditions |
HNO₃/H₂SO₄ Nitration | HNO₃, H₂SO₄ | 60–80°C | 65–75% | Simple setup | Risk of hydrolysis |
Nitronium Salt Nitration | NO₂BF₄, Tetramethylene sulfone | 20–125°C | >90% | High yield, no hydrolysis | Costly reagents |
Cyanation | I₂, NH₃, 3-Nitrobenzaldehyde | 20°C | 99% | Mild conditions, excellent yield | Requires nitro-substituted aldehyde |
Scientific Research Applications
Analytical Chemistry
1.1 Mass Spectrometry Enhancements
3-Nitrobenzonitrile has been utilized as an additive to enhance the sensitivity of sonic-spray ionization mass spectrometry (SSI-MS), specifically in a variant known as Venturi easy ambient sonic-spray ionization (V-EASI) MS. Research demonstrated that the addition of 3-NBN significantly improved the detection sensitivity for various compounds, including peptides and metalloproteins. The enhancements ranged from 1.6 to 10-fold compared to traditional methods, making it competitive with established techniques like electrospray ionization mass spectrometry (ESI-MS) .
Table 1: Sensitivity Improvements with 3-NBN in V-EASI-MS
Compound Type | Sensitivity Improvement Factor |
---|---|
Peptides | 1.6 - 4 |
Proteins | 2 - 5 |
Metalloid Species | Up to 10 |
Organic Synthesis
2.1 Synthesis of Aminobenzonitrile
This compound serves as a crucial intermediate in the synthesis of aminobenzonitrile compounds, which are important in pharmaceuticals and agrochemicals. A notable method involves the selective catalytic hydrogenation of 3-NBN to produce anthranilic nitrile using a palladium catalyst under specific conditions. This process is environmentally friendly, utilizing normal heptane as a solvent and avoiding harmful intermediates .
Case Study: Selective Hydrogenation Process
- Catalyst Used: Pd/SnO₂-Sb₂O₃
- Solvent: Normal heptane
- Conditions:
- Temperature: 30-120 °C
- Hydrogen Pressure: 0.1-8 MPa
- Conversion Rate: Up to 99.9% with high selectivity for anthranilic nitrile.
Dye-Sensitized Solar Cells
Research has explored the potential of derivatives of nitrobenzonitrile, such as 4-amino-3-nitrobenzonitrile, in dye-sensitized solar cells (DSSCs). Quantum chemical calculations have shown that these compounds can effectively absorb light in the visible spectrum, making them suitable candidates for use as organic dye sensitizers .
Table 2: Properties of Nitrobenzonitrile Derivatives for DSSCs
Compound | Absorption Range (nm) | Application Potential |
---|---|---|
4-Amino-3-Nitrobenzonitrile | Visible Region | Organic Dye Sensitizer |
Environmental Applications
The use of this compound in environmental chemistry has been investigated for its potential in detecting pollutants. Its properties allow it to enhance analytical methods used for environmental monitoring, particularly in assessing the presence of various organic compounds in soil and water samples.
Mechanism of Action
The mechanism of action of 3-nitrobenzonitrile largely depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an electrophile. Additionally, the nitrile group can participate in reactions involving nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Nitrobenzonitrile Isomers
Rotational spectroscopy studies reveal distinct structural differences between 3-nitrobenzonitrile and its ortho (2-nitro) and para (4-nitro) isomers. The nitro group’s electron-withdrawing effect induces bond elongation in the aromatic ring, with variations depending on its position:
- Bond Lengths: The C-NO₂ bond length in this compound (1.475 Å) is intermediate between the ortho (1.467 Å) and para (1.483 Å) isomers, reflecting resonance and steric effects .
- Dipole Moments : The meta isomer exhibits a dipole moment of 6.2 D, higher than the para isomer (5.8 D) but lower than the ortho isomer (6.5 D), due to asymmetric charge distribution .
Table 1 : Structural parameters of nitrobenzonitrile isomers (rotational spectroscopy data) .
Isomer | C-NO₂ Bond Length (Å) | Dipole Moment (D) |
---|---|---|
2-Nitro | 1.467 | 6.5 |
3-Nitro | 1.475 | 6.2 |
4-Nitro | 1.483 | 5.8 |
Reactivity in Reduction and Amination Reactions
This compound demonstrates unique reactivity in catalytic transfer hydrogenation and amination:
- Reduction Efficiency: Mechanochemical reduction using Pd/C and ammonium formate achieves quantitative conversion to 3-aminobenzonitrile in 60 minutes under liquid-assisted grinding (LAG), outperforming solution-phase reactions (70% conversion in 90 minutes) . In contrast, para-nitrobenzonitrile shows slower reduction kinetics under identical conditions due to steric hindrance.
- Amination Selectivity : In para-selective amination with cyclic amines, this compound yields products (e.g., 4a-3, 4b-3) in 30–70% yields , whereas 1,2-dinitrobenzene fails to react under similar conditions, highlighting the influence of nitro group positioning on reaction pathways .
Table 2 : Reduction efficiency of this compound vs. solution-phase reactions .
Method | Conversion (%) | Time (min) |
---|---|---|
Mechanochemical (LAG) | 100 | 60 |
Solution-phase | 70 | 90 |
Physical Properties: Solubility and Crystallinity
- Solubility: this compound exhibits higher solubility in ethyl acetate than in alcohols (methanol, ethanol). Its solubility in ethyl acetate + methanol mixtures increases with temperature (278.15–318.15 K), reaching maxima in pure ethyl acetate (1.52 mol/kg at 318.15 K) .
- Crystallinity: X-ray diffraction studies of derivatives (e.g., 2,6-bis(ethylamino)-3-nitrobenzonitrile) reveal extensive hydrogen bonding (N-H···N, N-H···O), which stabilizes crystal lattices compared to para-substituted analogs .
Table 3: Solubility of this compound in ethyl acetate + methanol mixtures (selected data) .
Ethyl Acetate (wt%) | Temperature (K) | Solubility (mol/kg) |
---|---|---|
100 | 318.15 | 1.52 |
50 | 298.15 | 0.89 |
0 | 278.15 | 0.12 |
Biological Activity
3-Nitrobenzonitrile (C7H4N2O2) is an organic compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a nitro group (-NO2) attached to a benzonitrile structure, which contributes to its reactivity and biological properties. The compound crystallizes in the monoclinic Sohncke space group P21, with a specific arrangement that influences its interactions with biological systems .
Biological Activity
Toxicological Effects:
Research indicates that this compound exhibits several toxic effects. In oral lethal-dose studies conducted on rats, it was found to cause somnolence and cyanosis, suggesting significant neurotoxic effects. Additionally, it may induce methemoglobinemia, a condition where hemoglobin is altered and unable to effectively release oxygen to tissues .
Antimicrobial Properties:
this compound has shown potential antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects that could be leveraged for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the nitro group can enhance its antimicrobial properties .
Mechanism of Action:
The biological activity of this compound is partly attributed to its ability to interact with cellular targets involved in critical signaling pathways. This compound may affect the MAPK/ERK pathway and other signaling mechanisms that regulate cell proliferation and apoptosis . Its interaction with enzymes and receptors involved in inflammation and immune responses also highlights its potential as a therapeutic agent.
Case Studies
-
Neurotoxicity Assessment:
A study focused on the neurotoxic effects of this compound revealed that exposure led to significant behavioral changes in rodent models. The study measured parameters such as locomotor activity and anxiety-like behavior, indicating that the compound may disrupt normal neurological function . -
Antimicrobial Efficacy:
In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings suggest its potential utility in treating infections caused by resistant bacterial strains .
Research Findings
Q & A
Q. How is the crystal structure of 3-nitrobenzonitrile determined using X-ray diffraction?
Basic Question | Structural Analysis
The crystal structure is resolved via low-temperature (100 K) single-crystal X-ray diffraction. Key steps include:
- Data Collection : Use of a synchrotron X-ray source (e.g., XtaLAB Synergy-S) with a Cu Kα wavelength (1.54184 Å) and Gaussian absorption correction.
- Refinement : Free refinement of hydrogen atom positions and isotropic displacement parameters. Absolute configuration validated via Flack (x = 0.02) and Hooft (y = 0.05) parameters using 611 Friedel pairs .
- Space Group : Monoclinic P2₁ with unit cell parameters a = 3.733 Å, b = 6.973 Å, c = 12.873 Å, β = 97.16°, and Z = 2 .
Q. What methodological considerations are crucial when using this compound to enhance sensitivity in sonic-spray ionization (SSI) MS?
Advanced Question | Mass Spectrometry Optimization
this compound (3-NBN) improves sensitivity in SSI-MS by 1.6–10×, depending on analyte class (peptides, proteins, metalloids). Critical parameters include:
- Additive Concentration : Compound-dependent optimization (e.g., 0.1–1.0 mM for peptides).
- Capillary Temperature : Adjust transfer temperature to balance ion desolvation and fragmentation (typically 150–300°C).
- Signal-to-Noise (S/N) Validation : Compare 3-NBN-assisted SSI with electrospray ionization (ESI) under identical ion-trap conditions .
Q. How can researchers address contradictions arising from matrix-derived ion fragmentation in this compound-based mass spectrometry?
Advanced Question | Data Contradiction Analysis
Matrix-derived ions (e.g., [3-NBN+H]⁺) fragment within instrument orifices, complicating analyte identification. Mitigation strategies:
- Collision-Induced Dissociation (CID) : Track fragment pathways (e.g., m/z 149 → 121 in 3-NBN) to distinguish matrix vs. analyte ions.
- Orifice Potential Optimization : Reduce in-source decay by lowering orifice voltage (<20 V).
- Control Experiments : Compare spectra with/without 3-NBN to isolate matrix interference .
Q. What structural features of this compound contribute to its triboluminescent properties and ionization efficiency?
Advanced Question | Material Science & Ionization Mechanisms
- Triboluminescence : Fracturing 3-NBN crystals generates charge separation (O/N centers), producing discharges that enhance ionization.
- Non-Coplanar Nitro Group : The nitro group tilts 11.22° from the benzene ring, inducing molecular asymmetry. This conformation stabilizes charge-transfer states in vacuum, facilitating protonation/deprotonation .
Q. How does this compound function as a matrix in matrix-assisted ionization (MAI) mass spectrometry?
Basic Question | Ionization Techniques
3-NBN enables analyte ionization without lasers/high voltage:
- Sample Preparation : Mix aqueous protein digest (1:3 ratio) with 3-NBN in acetonitrile.
- Mechanism : Triboelectric effects during sublimation under vacuum generate gas-phase ions. Stable for proteins (e.g., clozapine, fentanyl) and compatible with isotopic internal standards .
Q. How do researchers validate the absolute configuration of this compound crystals when anomalous dispersion effects are minimal?
Advanced Question | Crystallographic Validation
For weakly diffracting crystals:
- Parsons Quotient Method : Analyze [(I⁺) − (I⁻)]/[(I⁺) + (I⁻)] ratios across 611 Friedel pairs.
- Hooft Parameter : Use y = 0.05(3) to confirm enantiomorphic consistency.
- Cross-Checking : Compare with Cambridge Structural Database entries (e.g., 4-nitrobenzonitrile analogs) .
Q. What comparative advantages does this compound offer over traditional matrices in ambient ionization mass spectrometry?
Advanced Question | Methodological Innovation
- Simplified Workflow : Eliminates nebulizing gas/lasers (cf. MALDI/ESI).
- Reduced Matrix Effects : Minimal adduct formation in aprotic conditions.
- Broad Compatibility : Effective for peptides (1–10 kDa), organometalloids, and thermally labile compounds .
Q. What analytical techniques beyond X-ray diffraction are employed to characterize this compound's physicochemical properties?
Basic Question | Multimodal Characterization
- Mass Spectrometry : MAI and SSI for fragmentation profiling.
- IR Spectroscopy : Gas-phase analysis (NIST database) confirms nitrile (C≡N, ~2230 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) groups.
- Microscopy : Polarized light imaging reveals crystal morphology (needle-like, 0.28 × 0.04 mm) .
Q. How does the conformational flexibility of the nitro group impact this compound's crystallographic packing?
Advanced Question | Molecular Dynamics
- Crystal Packing : Non-coplanar nitro orientation locks molecules into π-π stacked columns along the a-axis (3.37 Å spacing).
- Solution Dynamics : Low rotational barrier (~19 kJ/mol) allows free nitro group rotation, necessitating cryocrystallography for accurate structure determination .
Q. What protocols ensure reproducibility in this compound-based protein analysis via MAI-MS?
Advanced Question | Experimental Design
Properties
IUPAC Name |
3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAWEHOGCWOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060697 | |
Record name | Benzonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS] | |
Record name | 3-Nitrobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00217 [mmHg] | |
Record name | 3-Nitrobenzonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-24-9 | |
Record name | 3-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.